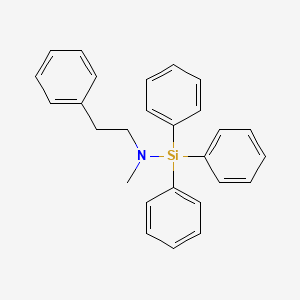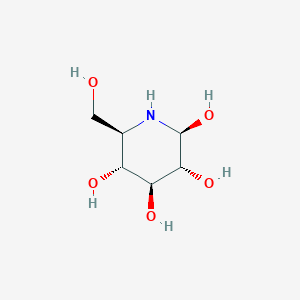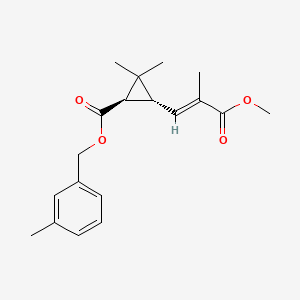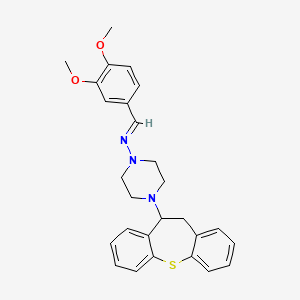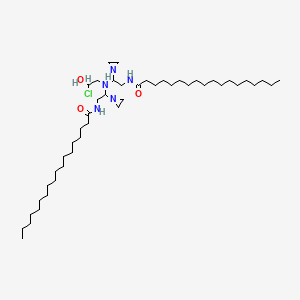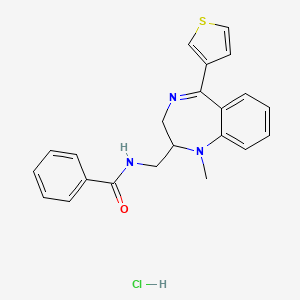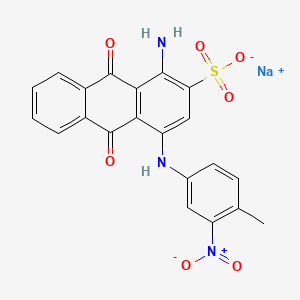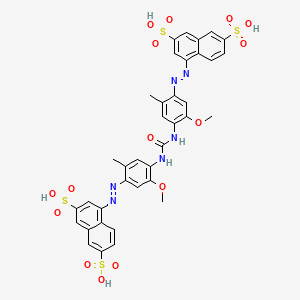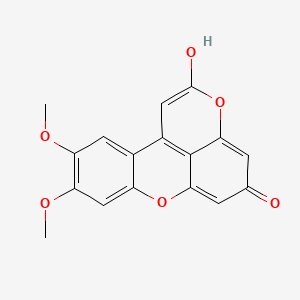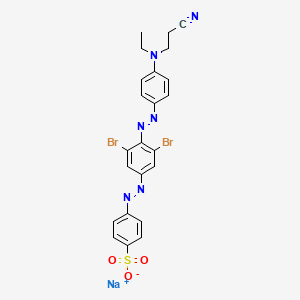
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves multiple steps. The initial step often includes the formation of the benzoylamino group, followed by the introduction of the dimethoxyphenyl group. The triazenyl group is then added through a series of reactions involving methylation and diazotization. Finally, the ethanesulphonate group is introduced under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its formation. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the cleavage of the triazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can lead to the formation of simpler amines.
科学的研究の応用
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazenyl group can undergo cleavage, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
Sodium sulfinates: These compounds share the sulfonate group and have similar reactivity.
Benzoylamino derivatives: Compounds with the benzoylamino group exhibit similar biological activities.
Dimethoxyphenyl derivatives: These compounds are studied for their potential medicinal properties.
Uniqueness
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
83249-44-9 |
|---|---|
分子式 |
C18H21N4NaO6S |
分子量 |
444.4 g/mol |
IUPAC名 |
sodium;2-[(4-benzamido-2,5-dimethoxyanilino)-(methylideneamino)amino]ethanesulfonate |
InChI |
InChI=1S/C18H22N4O6S.Na/c1-19-22(9-10-29(24,25)26)21-15-12-16(27-2)14(11-17(15)28-3)20-18(23)13-7-5-4-6-8-13;/h4-8,11-12,21H,1,9-10H2,2-3H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
InChIキー |
DVTASJQDSOFWNS-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NN(CCS(=O)(=O)[O-])N=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



